molecular formula C16H13ClN2O3S2 B2999476 N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide CAS No. 886921-36-4

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Cat. No.: B2999476
CAS No.: 886921-36-4
M. Wt: 380.86
InChI Key: HETVVBXLQWAQJI-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzothiazole core is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated benzothiazole is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to introduce the ethanesulfonyl group.

    Amidation: Finally, the sulfonylated benzothiazole is coupled with 2-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzothiazole core can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents at the 4-position.

    Oxidation: Oxidized derivatives of the benzothiazole core.

    Reduction: Reduced derivatives of the benzothiazole core.

    Hydrolysis: Benzothiazole derivatives and corresponding carboxylic acids or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the ethanesulfonyl group.

    N-(4-methyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide: Has a methyl group instead of a chlorine atom.

    N-(4-chloro-1,3-benzothiazol-2-yl)-2-(methanesulfonyl)benzamide: Has a methanesulfonyl group instead of an ethanesulfonyl group.

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is unique due to the presence of both the chlorine atom and the ethanesulfonyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)13-9-4-3-6-10(13)15(20)19-16-18-14-11(17)7-5-8-12(14)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETVVBXLQWAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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